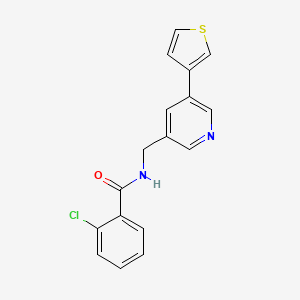

![molecular formula C25H28N2O6 B2503034 3-(9H-芴-9-基甲氧羰基氨基)-1-[(2-甲基丙烷-2-基)氧羰基氨基]环丁烷-1-羧酸 CAS No. 2385320-57-8](/img/structure/B2503034.png)

3-(9H-芴-9-基甲氧羰基氨基)-1-[(2-甲基丙烷-2-基)氧羰基氨基]环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

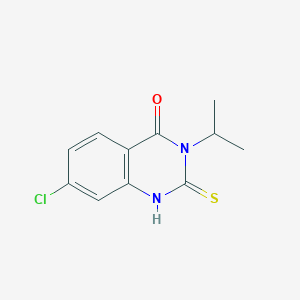

The compound is a complex molecule that includes a fluorenylmethoxycarbonyl group, an isopropyl carbamate moiety, and a cyclobutane carboxylic acid core. While the specific molecule is not directly discussed in the provided papers, related compounds and functional groups are mentioned, which can help infer some of the properties and synthesis methods for the compound.

Synthesis Analysis

The synthesis of related compounds involves starting from simpler precursors and introducing the desired functional groups through a series of chemical reactions. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Similarly, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid involves the use of 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which is obtained from potassium thiocyanate . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including protection and deprotection of amino groups, introduction of the fluorenylmethoxycarbonyl group, and the formation of the cyclobutane ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, shows a planar conformation with internal hydrogen bonding . This suggests that the compound may also exhibit a planar structure in part of the molecule, particularly around the fluorenyl group. The presence of the cyclobutane ring would introduce some rigidity to the structure, potentially affecting the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include decarboxylative cross-coupling reactions, as seen with 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), which act as photocatalysts for the arylation of α-amino acids and α-oxy acids . This indicates that the fluorenyl group in the compound may also participate in photocatalytic reactions, potentially enabling the formation of benzylic amines and ethers under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into what can be expected for the compound . For example, the pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are reported to be the same for both stereoisomers (pKa = 2.80), while the values for the amino groups are slightly different (8.46 or 8.77) . This suggests that the compound may also have distinct pKa values for its carboxylic acid and amino groups, influenced by the presence of the fluorenyl and isopropyl carbamate groups. Additionally, the stacking behavior of 9-oxo-9H-fluorene-1-carboxylic acid molecules could imply that the compound may exhibit similar intermolecular interactions, affecting its crystallinity and solubility.

科学研究应用

合成和化学性质

- 合成技术: 该化合物已通过多种方法合成,例如由 3-溴丙酮酸和 (氨基硫代甲基)氨基甲酸 9H‐芴‐9‐基甲酯 (Le & Goodnow, 2004) 合成。

- 结构特征: 对类似化合物的研究揭示了平面构象和内部氢键等特征 (Coté, Lalancette, & Thompson, 1996)。

- 放射化学合成: 该化合物的氟-18 标记类似物已被合成,用于正电子发射断层扫描 (Shoup & Goodman, 1999)。

- 合成中的保护基: 芴-9-基甲氧羰基 (Fmoc) 基团是化合物结构的一部分,用于在合成过程中保护羟基 (Gioeli & Chattopadhyaya, 1982)。

有机化学中的应用

- 在有机反应中: 该化合物及其衍生物用于各种有机反应,例如 β-二肽和环丁烷衍生物的合成 (Izquierdo et al., 2002)。

- 作为试剂: 它可用作胺和氨基酸的 Fmoc 衍生物的制备试剂 (Wardrop & Bowen, 2003)。

- 在环加成反应中: 该化合物用于研究环加成反应中的区域选择性 (Novikov et al., 2006)。

生化应用

- 在生物分子合成中: 它用于合成 N,N-二苄基-N-{1-[5-(3-芳基)-1,3,4-恶二唑-2-基]环丁基}胺衍生物 (Shajari, Kazemizadeh, & Ramazani, 2012)。

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-25(21(28)29)12-15(13-25)26-22(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJWUIUDPAGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

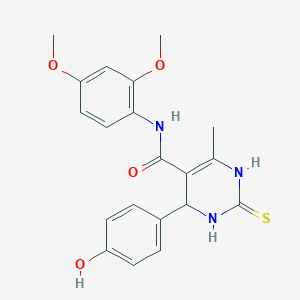

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

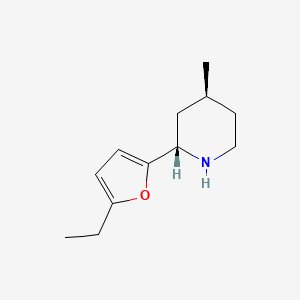

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

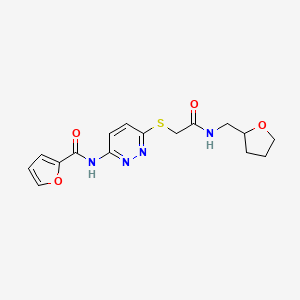

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)